N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
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Overview
Description
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features both dichlorophenyl and trifluoroacetimidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 3,5-dichloroaniline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,5-Dichloroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding oxide.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both dichlorophenyl and trifluoroacetimidoyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H3Cl3F3N |
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Molecular Weight |
276.5 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl3F3N/c9-4-1-5(10)3-6(2-4)15-7(11)8(12,13)14/h1-3H |
InChI Key |
XSVGMZJPRBZWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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